molecular formula C17H17ClN2O2 B2610138 (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034322-34-2

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2610138
CAS No.: 2034322-34-2
M. Wt: 316.79
InChI Key: WBACQVGKQKYDPF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group

Mechanism of Action

Target of Action

The primary target of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the host cells .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups

Result of Action

The result of the action of this compound is the prevention of HIV-1 entry into host cells . This is achieved by blocking the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . This blockade can slow the progression of HIV-1 infection and improve response to treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to store the compound at 0-8 degrees Celsius

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-pyridinol to form 4-(4-chlorobenzoyloxy)pyridine. This intermediate is then reacted with piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to the presence of both a pyridinyl and a piperidinyl group, which can confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-chlorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACQVGKQKYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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